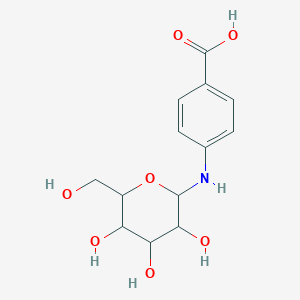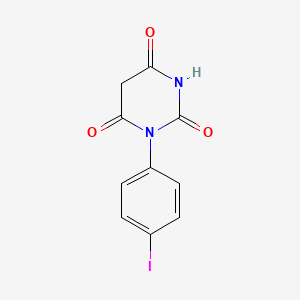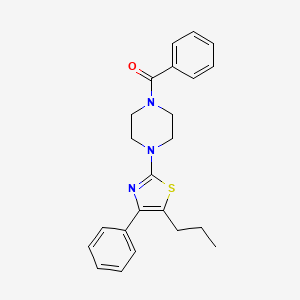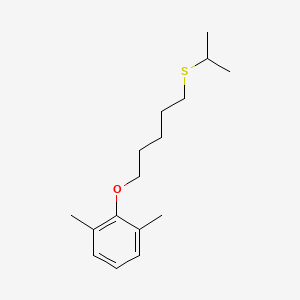
2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, commonly known as DFMO, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a reversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC by DFMO leads to a reduction in polyamine levels, thereby inhibiting cell growth and proliferation.
作用机制
The mechanism of action of DFMO involves the inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, which is an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime by DFMO leads to a reduction in polyamine levels, which inhibits cell growth and proliferation.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting cell growth and proliferation, DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, DFMO has been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
One advantage of DFMO is that it is a reversible inhibitor of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, which allows for the restoration of polyamine levels once DFMO is removed. This is important for minimizing potential side effects of DFMO treatment. However, DFMO has a relatively short half-life and must be administered frequently to maintain effective inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime. In addition, DFMO has poor bioavailability and is rapidly metabolized in the liver, which can limit its effectiveness.
未来方向
There are several future directions for research on DFMO. One area of research is the development of more effective delivery methods for DFMO, such as liposomal formulations or nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict response to DFMO treatment, which could help to identify patients who are most likely to benefit from DFMO therapy. Finally, there is ongoing research on the combination of DFMO with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness.
合成方法
The synthesis of DFMO involves the reaction of 2,6-diacetylpyridine with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then reacted with furfural in the presence of acetic acid to yield 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime. The overall yield of the synthesis is around 50%.
科学研究应用
DFMO has been extensively studied for its potential use in cancer treatment. The inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime by DFMO leads to a reduction in polyamine levels, which has been shown to inhibit cell growth and proliferation in various types of cancer cells. DFMO has been tested in clinical trials for the treatment of neuroblastoma, colon cancer, and prostate cancer. In addition to cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
属性
IUPAC Name |
N-[2,6-bis(furan-2-yl)-3,5-dimethylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-13(17-18)10(2)15(12-6-4-8-20-12)16-14(9)11-5-3-7-19-11/h3-10,14-16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSUBVTMBCASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=NO)C)C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)

![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)

![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)

![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
